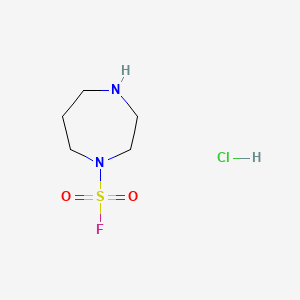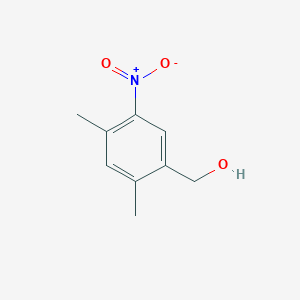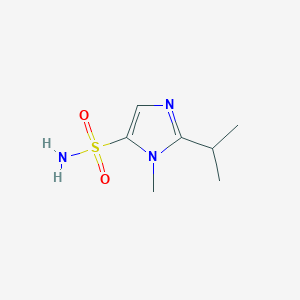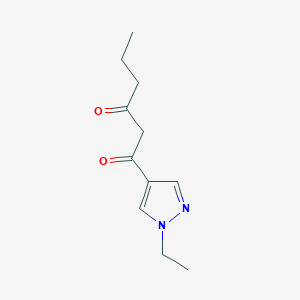
Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate is a chemical compound with the molecular formula C12H9BF3KO2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate typically involves the reaction of 6-(methoxycarbonyl)naphthalene-2-boronic acid with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between the borate compound and an aryl or vinyl halide.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, water).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the case of Suzuki-Miyaura coupling. This transmetalation step is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific biomolecules through its boron-containing moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro(naphthalen-2-yl)borate: Similar structure but lacks the methoxycarbonyl group.
Potassium 2-naphthalenetrifluoroborate: Another similar compound with a slightly different substitution pattern on the naphthalene ring.
Uniqueness
Potassium trifluoro(6-(methoxycarbonyl)naphthalen-2-yl)borate is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and properties. This functional group can enhance its solubility, stability, and potential interactions with other molecules, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C12H9BF3KO2 |
|---|---|
Molekulargewicht |
292.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(6-methoxycarbonylnaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C12H9BF3O2.K/c1-18-12(17)10-3-2-9-7-11(13(14,15)16)5-4-8(9)6-10;/h2-7H,1H3;/q-1;+1 |
InChI-Schlüssel |
LBBQXXWXSHCZMG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13473677.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)



![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)


![Ethyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B13473737.png)
![1-Oxa-8-thia-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13473739.png)

![Methyl[1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-yl]amine](/img/structure/B13473751.png)

